![molecular formula C15H18O8 B12554520 Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- CAS No. 176662-06-9](/img/structure/B12554520.png)
Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- is an organic compound with the molecular formula C15H18O8 This compound is characterized by the presence of multiple acetyloxy and methoxy groups attached to a phenyl ring, making it a highly functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- typically involves the acetylation of a precursor molecule containing hydroxyl groups. One common method involves the reaction of 2,4,3,5,6-trimethoxyphenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to hydroxylated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[2,3-bis(acetyloxy)-4-methoxyphenyl]-
- Ethanone, 2,2-bis(acetyloxy)-1-phenyl-
- Ethanone, 1-[3,4-bis(acetyloxy)phenyl]-2-chloro-
Uniqueness
Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- is unique due to the specific arrangement of its acetyloxy and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
176662-06-9 |
|---|---|
Molecular Formula |
C15H18O8 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(2-acetyl-5-acetyloxy-3,4,6-trimethoxyphenyl) acetate |
InChI |
InChI=1S/C15H18O8/c1-7(16)10-11(19-4)13(20-5)15(23-9(3)18)14(21-6)12(10)22-8(2)17/h1-6H3 |
InChI Key |
AQETUSCVERNSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1OC(=O)C)OC)OC(=O)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphane](/img/structure/B12554438.png)
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
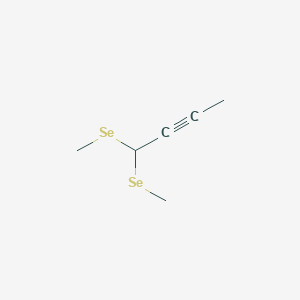

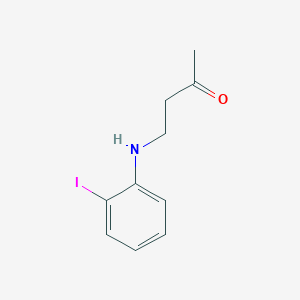
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
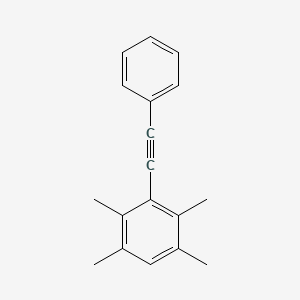
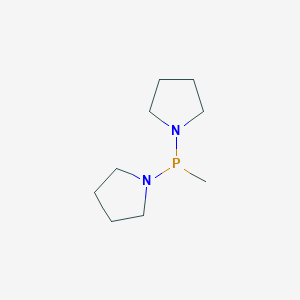

![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
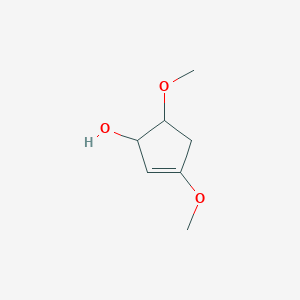
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
